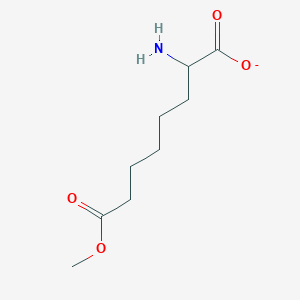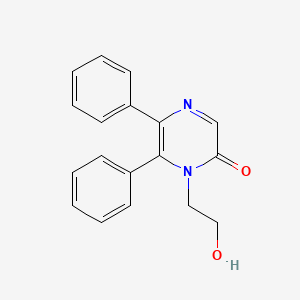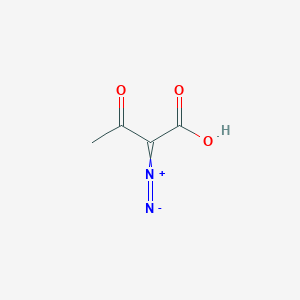
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate is a chemical compound with the molecular formula C₄H₄N₂O₃ It is known for its unique structure, which includes a diazonium group, a hydroxy group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate typically involves the diazotization of 1-hydroxy-3-oxobut-1-en-1-amine. This process requires the use of nitrous acid (HNO₂) as a diazotizing agent under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives, such as halides or hydroxides.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate involves its reactivity with nucleophiles and electrophiles. The diazonium group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The hydroxy and keto groups also contribute to the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-diazo-3-oxobutanoate: Similar in structure but contains a methoxy group instead of a hydroxy group.
2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate: Contains a methoxy group instead of a hydroxy group.
Eigenschaften
CAS-Nummer |
134973-72-1 |
|---|---|
Molekularformel |
C4H4N2O3 |
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
2-diazo-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3(6-5)4(8)9/h1H3,(H,8,9) |
InChI-Schlüssel |
AWXVZQXIMPKRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


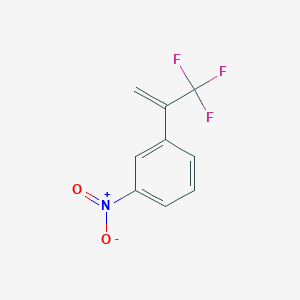
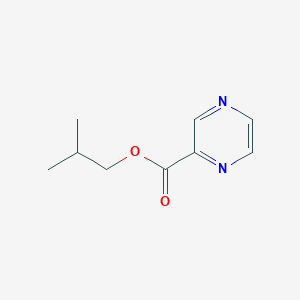
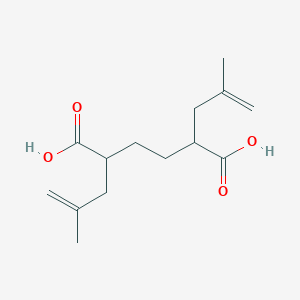
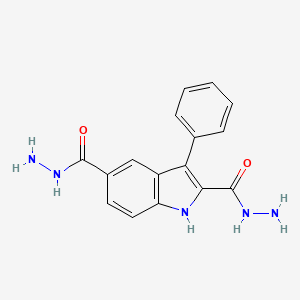
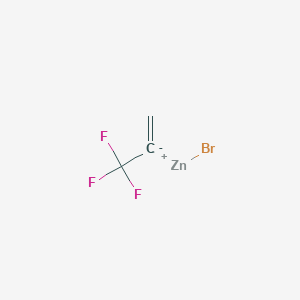
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
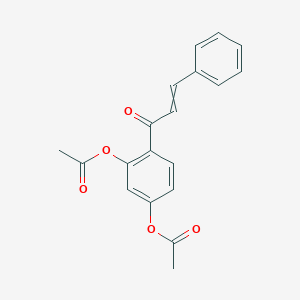
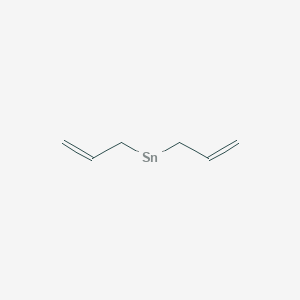
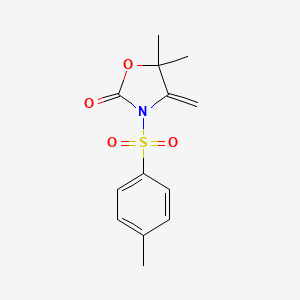
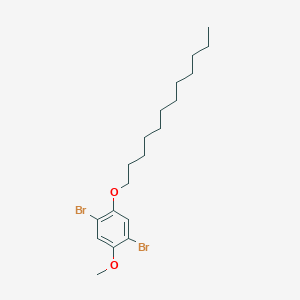
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
